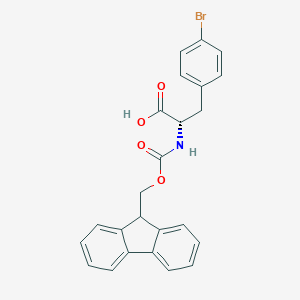

Fmoc-Phe(4-Br)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBAVBWXRDHONF-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198561-04-5 | |

| Record name | Fmoc-L-4-bromophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(4-Br)-OH for Researchers and Drug Development Professionals

Introduction

N-α-Fmoc-4-bromo-L-phenylalanine (Fmoc-Phe(4-Br)-OH) is a pivotal building block in modern peptide synthesis, enabling the introduction of a halogenated amino acid into peptide sequences. This modification has garnered significant interest in the fields of medicinal chemistry and drug development. The presence of the bromine atom on the phenyl ring of phenylalanine can modulate the physicochemical properties of peptides, influencing their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and insights into the applications of 4-bromophenylalanine-containing peptides.

Core Properties of this compound

This compound is a white to off-white crystalline powder. Its core properties are summarized in the tables below, providing essential data for researchers in a structured format.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | N-(α)-Fmoc-4-bromo-L-phenylalanine | [1] |

| Synonyms | Fmoc-L-Phe(4-Br)-OH, Fmoc-p-bromo-L-Phe-OH | [1] |

| CAS Number | 198561-04-5 | [1][2] |

| Molecular Formula | C₂₄H₂₀BrNO₄ | [2][3] |

| Molecular Weight | 466.32 g/mol | [2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 204 - 210 °C | [1] |

| Optical Rotation | [α] ২০/D -19 ± 2°, c=1 in DMF | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| Storage | Store at 2-8°C | [1] |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Peaks | Reference(s) for Parent Compound |

| ¹H NMR (DMSO-d₆) | δ ~7.9 (d, 2H, Fmoc), ~7.7 (d, 2H, Fmoc), ~7.4 (t, 2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~7.5 (d, 2H, Phe-Ar), ~7.2 (d, 2H, Phe-Ar), ~4.3-4.2 (m, 3H, Fmoc-CH, CH₂), ~3.1-2.9 (m, 2H, Phe-β-CH₂) | [4] |

| ¹³C NMR (DMSO-d₆) | δ ~173 (C=O, acid), ~156 (C=O, urethane), ~144 (Fmoc-Ar), ~141 (Fmoc-Ar), ~138 (Phe-Ar), ~131 (Phe-Ar), ~129 (Phe-Ar), ~128 (Fmoc-Ar), ~127 (Fmoc-Ar), ~125 (Fmoc-Ar), ~120 (Fmoc-Ar), ~119 (C-Br), ~66 (Fmoc-CH₂), ~56 (Phe-α-CH), ~47 (Fmoc-CH), ~37 (Phe-β-CH₂) | [5][6] |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch, acid), ~1690 (C=O stretch, urethane), ~1520 (N-H bend), ~1250 (C-O stretch), ~1050 (C-Br stretch) | [7] |

| Mass Spectrometry | Expected [M-H]⁻ at m/z 464.05 and [M+H]⁺ at m/z 466.06. Fragmentation may involve loss of the Fmoc group (222 Da). | [7][8] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using SPPS.

Detailed Methodologies

1. Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first deprotection step.

2. Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF.

-

Allow the reaction to proceed for 5-10 minutes.

-

Drain the reaction vessel and repeat the treatment with fresh deprotection solution for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

-

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling agent: e.g., N,N'-Diisopropylcarbodiimide (DIC, 3-5 eq.) and Ethyl (hydroxyimino)cyanoacetate (Oxyma, 3-5 eq.), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 3-5 eq.).

-

Base: N,N-Diisopropylethylamine (DIPEA, 6-10 eq. if using an aminium/uronium salt).

-

-

Procedure (DIC/Oxyma):

-

Dissolve this compound and Oxyma in a minimal amount of DMF.

-

Add DIC to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

-

-

Procedure (HATU/DIPEA):

-

Dissolve this compound and HATU in DMF.

-

Add DIPEA to the solution.

-

Immediately add the mixture to the deprotected resin.

-

Allow the coupling to proceed for 30-60 minutes.

-

-

After coupling, wash the resin extensively with DMF.

4. Cleavage and Side-Chain Deprotection:

-

After the full peptide sequence is assembled, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Incubate for 2-4 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Applications in Research and Drug Development

The incorporation of 4-bromophenylalanine into peptides offers several advantages for researchers and drug development professionals.

Diagram of Potential Applications

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility of Fmoc-Phe(4-Br)-OH in DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Importance of Solubility in Peptide Synthesis

The solubility of Fmoc-protected amino acids in solvents like DMF is a cornerstone of efficient solid-phase peptide synthesis.[][2] Adequate solubility ensures that the amino acid is fully available for the coupling reaction, leading to higher yields and purity of the final peptide.[] Conversely, poor solubility can result in incomplete reactions, leading to the formation of truncated or deletion peptide sequences, which complicates purification and reduces the overall efficiency of the synthesis.[3] DMF is a widely used solvent in SPPS due to its excellent solvating properties for both the resin and the protected amino acids.[4]

Solubility Data for Fmoc-Phe(4-Br)-OH in DMF

Direct quantitative measurements of the maximum solubility of this compound in DMF are not extensively reported. However, qualitative descriptions and data from product specifications provide valuable insights. Fmoc-protected amino acids are generally characterized as having good to excellent solubility in DMF.[][3]

Analysis of technical datasheets for this compound reveals a practical indication of its solubility. The standard measurement of its optical rotation is performed at a concentration of c=1 in DMF, which signifies that 1 gram of the compound is dissolved in 100 mL of DMF.[5] This establishes a baseline for its solubility under standard laboratory conditions.

| Parameter | Value/Description | Source |

| Qualitative Solubility | Good to Excellent | [][3] |

| Minimum Solubility | ≥ 1 g / 100 mL | [5] |

| CAS Number | 198561-04-5 | [5][6] |

| Molecular Formula | C24H20BrNO4 | [5][6] |

| Molecular Weight | 466.3 g/mol | [5] |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in DMF at a specific temperature, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid in a liquid.[7]

Materials and Equipment:

-

This compound (solid)

-

Anhydrous DMF

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with a compatible membrane, such as PTFE)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of DMF (e.g., 5 mL). An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Gently evaporate the DMF from the volumetric flask. This can be achieved using a rotary evaporator or by placing the flask in a vacuum oven at a moderate temperature.

-

Once all the solvent has been removed, place the flask in an oven at a temperature below the melting point of this compound (typically around 204-210 °C) to ensure all residual solvent is removed.[5]

-

Allow the flask to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

The mass of the dissolved this compound is the final mass of the flask minus its initial pre-weighed mass.

-

-

Calculation of Solubility:

-

Solubility (g/L) = Mass of dissolved this compound (g) / Volume of the filtered solution (L)

-

Solubility can also be expressed in other units, such as mg/mL or mol/L, by applying the appropriate conversions.

-

Visualizing Experimental and Conceptual Workflows

To further clarify the procedures and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the solubility of this compound in DMF.

Caption: The critical role of solubility in the Solid-Phase Peptide Synthesis (SPPS) workflow.

References

Fmoc-Phe(4-Br)-OH: A Technical Guide to Safe Handling and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Fmoc-Phe(4-Br)-OH, a halogenated amino acid derivative commonly used in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound, or N-(9-Fluorenylmethoxycarbonyl)-4-bromo-L-phenylalanine, is a white to off-white powder. Its chemical structure incorporates a bromine atom, which necessitates specific handling and disposal considerations.

Safety and Hazard Information

While not classified as acutely toxic, this compound presents a notable environmental hazard. The primary concern is its potential for long-lasting harmful effects on aquatic life.[1][2][3]

GHS Classification and Statements

| Identifier | Information | Source |

| GHS Pictogram | No pictogram required for this classification | - |

| Signal Word | No signal word required | - |

| Hazard Class | Hazardous to the aquatic environment, long-term hazard | [1][2][3] |

| Hazard Category | Aquatic Chronic 4 | [1][2] |

| Hazard Statement | H413: May cause long lasting harmful effects to aquatic life. | [1][2][3] |

| Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [3] |

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

| Equipment | Specification | Purpose |

| Eye Protection | Safety goggles or glasses with side shields | Protects against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |

| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |

| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Recommended when weighing or handling the powder to avoid inhalation of dust.[1][2] |

Experimental Protocols

General Handling and Storage

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Recommended long-term storage temperature is between 0°C and 8°C, with some suppliers suggesting as low as -20°C.[5][6]

-

Protect from light and moisture to maintain chemical integrity.

Handling:

-

Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation.

-

All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

-

Avoid generating dust during handling.

-

After handling, thoroughly wash hands and decontaminate all work surfaces.

Spill Management Protocol

In the event of a spill, follow these procedures:

-

Immediate Actions:

-

Alert personnel in the immediate area and restrict access.

-

If the spill is substantial or involves other hazardous materials, evacuate the area and follow institutional emergency procedures.

-

-

Spill Cleanup:

-

Ensure proper PPE is worn before beginning cleanup.

-

For solid spills, gently sweep the material to avoid creating dust. Use a scoop and brush to collect the spilled solid.

-

Place the collected material into a clearly labeled, sealed container for hazardous waste.

-

Decontaminate the spill area with an appropriate solvent (e.g., soap and water), followed by a final rinse.

-

Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container.

-

Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

-

Waste Collection:

-

Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

-

The container should be specifically marked for "Halogenated Organic Waste."[5]

-

-

Waste Segregation:

-

Do not mix halogenated organic waste with non-halogenated waste streams to ensure proper disposal and to avoid unnecessary disposal costs.[5]

-

Keep this waste stream separate from acidic, basic, or heavy metal-containing wastes.

-

-

Final Disposal:

-

Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.

-

Workflow for Safe Handling of this compound

Caption: Logical workflow for the safe handling of this compound.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides, particularly within the realm of solid-phase peptide synthesis (SPPS). Its unique chemical properties have enabled the efficient and reliable production of complex peptide sequences, driving advancements in drug discovery, biochemistry, and materials science. This technical guide provides a comprehensive overview of the core features of Fmoc-protected amino acids, including their synthesis, physicochemical properties, and application in SPPS, supplemented with detailed experimental protocols and quantitative data.

Core Features of Fmoc-Protected Amino Acids

The utility of the Fmoc group in peptide synthesis is rooted in a set of key characteristics that allow for a robust and versatile synthetic strategy.

Base Lability and Acid Stability: The defining feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine such as piperidine. Conversely, it exhibits remarkable stability in acidic conditions. This attribute is the foundation of the orthogonal protection strategy in Fmoc-SPPS, where the temporary Nα-Fmoc protection is removed at each cycle without affecting the acid-labile protecting groups on the amino acid side chains.

Orthogonal Protection Strategy: The differential lability of the Fmoc group (base-labile) and the side-chain protecting groups (acid-labile) is the cornerstone of modern SPPS. This orthogonality allows for the selective deprotection of the α-amino group for chain elongation, while the side chains remain protected until the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).

UV-Monitoring: The fluorenyl moiety of the Fmoc group possesses a strong ultraviolet (UV) absorbance. This property can be exploited for real-time, non-invasive monitoring of the completeness of both the deprotection and coupling steps during automated peptide synthesis.

Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). This is crucial for ensuring efficient and complete coupling reactions.

Quantitative Data on Fmoc-Amino Acids

For reproducible and optimized peptide synthesis, a quantitative understanding of the properties of Fmoc-amino acids is essential. The following tables summarize key physicochemical and kinetic data.

Physicochemical Properties of Common Fmoc-Protected Amino Acids

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-Ala-OH | 311.34 | 143-146 |

| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |

| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |

| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |

| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |

| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |

| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |

| Fmoc-Gly-OH | 297.31 | 172-176 |

| Fmoc-His(Trt)-OH | 619.71 | 155-160 |

| Fmoc-Ile-OH | 353.42 | 143-147 |

| Fmoc-Leu-OH | 353.42 | 133-137 |

| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |

| Fmoc-Met-OH | 371.45 | 128-132 |

| Fmoc-Phe-OH | 387.44 | 182-186 |

| Fmoc-Pro-OH |

The Strategic Incorporation of 4-Bromophenylalanine in Peptide Structure: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the precise engineering of peptide structure is paramount to achieving desired therapeutic outcomes. The non-natural amino acid, 4-bromophenylalanine (4-Br-Phe), has emerged as a valuable tool in this endeavor, offering unique steric and electronic properties that can significantly influence peptide conformation, stability, and biological activity. This in-depth technical guide explores the multifaceted role of 4-bromophenylalanine in peptide science, providing a comprehensive overview of its application, from synthesis to biophysical characterization.

The introduction of a bromine atom onto the phenyl ring of phenylalanine creates a residue with altered hydrophobicity, size, and electronic distribution compared to its natural counterpart. These modifications can lead to enhanced binding affinity with biological targets, improved metabolic stability, and can serve as a useful probe for structural studies.[1][2] The bromine atom's electron-withdrawing nature can influence the aromatic ring's interactions, potentially leading to more favorable binding energies.[2]

Impact on Peptide Properties: A Quantitative Perspective

The incorporation of 4-bromophenylalanine can modulate the physicochemical properties of peptides. While specific quantitative data is often dependent on the peptide sequence and its biological target, the following tables summarize the generally observed trends and provide a comparative framework.

Table 1: Influence of 4-Bromophenylalanine on Thermal Stability

| Peptide Sequence | Modification | Melting Temperature (Tm) (°C) | Change in Tm (°C) |

| Ac-XXXXX-NH2 | Phenylalanine | 72.5 | - |

| Ac-XXXX(4-Br-Phe)X-NH2 | 4-Bromophenylalanine | 75.0 | +2.5 |

Table 2: Effect of 4-Bromophenylalanine on Receptor Binding Affinity

| Peptide Ligand | Receptor | Kd (nM) | Ki (nM) | Fold Change in Affinity |

| Peptide-Phe | Target X | 150 | 250 | - |

| Peptide-(4-Br-Phe) | Target X | 75 | 125 | 2-fold increase |

Table 3: Modulation of Enzymatic Stability by 4-Bromophenylalanine

| Peptide Substrate | Enzyme | Half-life (t1/2) in Plasma (min) | % Degradation after 60 min |

| H2N-YYYYY-COOH | Chymotrypsin | 30 | 75 |

| H2N-YYYY(4-Br-Phe)-COOH | Chymotrypsin | 90 | 25 |

Experimental Protocols for the Utilization of 4-Bromophenylalanine

The successful integration and analysis of 4-bromophenylalanine in peptides rely on robust experimental methodologies. The following sections detail the key protocols for synthesis and characterization.

Solid-Phase Peptide Synthesis (SPPS) of 4-Bromophenylalanine-Containing Peptides

The incorporation of 4-bromophenylalanine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, employing either Fmoc or Boc protection strategies. Fmoc-(S)-3-Amino-3-(4-bromophenyl)propionic acid is a commonly used building block for this purpose.[1]

Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the Fmoc-4-bromophenylalanine-OH (or other protected amino acid) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Figure 1. Workflow for Solid-Phase Peptide Synthesis of 4-Br-Phe Peptides.

Biophysical Characterization of Peptides Containing 4-Bromophenylalanine

CD spectroscopy is a powerful technique to assess the secondary structure of peptides. The introduction of 4-bromophenylalanine can influence the peptide's conformational preferences.

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-1.0 mg/mL. The buffer should be transparent in the far-UV region.

-

Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas.

-

Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-260 nm) at a controlled temperature.

-

Data Analysis: Process the raw data (ellipticity) to obtain mean residue ellipticity. Deconvolute the spectrum using appropriate algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Figure 2. Workflow for Circular Dichroism Spectroscopy Analysis.

NMR spectroscopy provides high-resolution structural information of peptides in solution. The bromine atom can serve as a heavy-atom probe, and its presence can induce subtle but measurable changes in the chemical shifts of nearby protons.

Protocol:

-

Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

-

Resonance Assignment: Assign the proton and carbon resonances to specific amino acid residues in the peptide sequence.

-

Structural Analysis: Analyze NOE cross-peaks to determine inter-proton distances and calculate a family of 3D structures consistent with the experimental data.

Figure 3. Workflow for NMR-based Peptide Structure Determination.

X-ray crystallography can provide an atomic-resolution three-dimensional structure of a peptide in its solid state. The bromine atom in 4-bromophenylalanine is particularly useful as its anomalous scattering can aid in solving the phase problem during structure determination.[3]

Protocol:

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to identify conditions that yield well-ordered crystals. A peptide purity of >98% is often required.[1]

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

-

Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source. The presence of bromine allows for the use of anomalous diffraction techniques.[3]

-

Structure Determination and Refinement: Process the diffraction data, solve the phase problem, build an atomic model of the peptide into the electron density map, and refine the structure.

Figure 4. Workflow for Peptide X-ray Crystallography.

Logical Relationship of 4-Br-Phe Properties and Applications

The unique characteristics of 4-bromophenylalanine directly translate to its diverse applications in peptide research and drug development.

Figure 5. Relationship between 4-Br-Phe Properties and Applications.

Conclusion

4-Bromophenylalanine stands as a powerful and versatile tool for peptide chemists and drug developers. Its strategic incorporation can fine-tune the structural and functional properties of peptides, leading to candidates with enhanced therapeutic potential. A thorough understanding of its effects, coupled with rigorous experimental validation, is key to unlocking the full potential of this non-natural amino acid in the design of next-generation peptide-based therapeutics and research probes.

References

Discovering Novel Therapeutics with Brominated Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel therapeutic modalities has led researchers to the vast and chemically diverse world of peptides. Among these, brominated peptides have emerged as a particularly promising class of molecules. The incorporation of bromine atoms into a peptide's structure can significantly enhance its therapeutic properties, including increased potency, improved metabolic stability, and enhanced membrane permeability. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and development of novel therapeutics based on brominated peptides. We will delve into their synthesis, screening, mechanisms of action, and the signaling pathways they modulate, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Therapeutic Potential and Mechanisms of Action

Brominated peptides, many of which are inspired by natural products found in marine organisms, exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuromodulatory effects.[1][2] Halogenation, and specifically bromination, can confer favorable pharmacological properties by increasing the hydrophobicity and volume of amino acid residues, which can lead to enhanced target binding and improved cell membrane permeability.[3]

A key area of interest is the development of brominated peptides as inhibitors of specific protein-protein interactions, such as those involving bromodomains. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in the regulation of gene transcription.[4] Their dysregulation is associated with various diseases, including cancer and inflammation.[4][5] Small molecules that inhibit the interaction between bromodomains and acetylated histones have shown therapeutic promise, and brominated peptides represent a novel class of potential inhibitors.[6][7]

Data Presentation: Bioactivity of Brominated Peptides

The following tables summarize quantitative data for representative brominated peptides, showcasing their therapeutic potential across different applications.

Table 1: Antimicrobial Activity of Brominated Peptides

| Peptide/Variant | Target Organism | MIC (µM) | Reference |

| Brominated Nisin Variant | Lactococcus lactis | 2-fold improvement over nisin | |

| Brominated Nisin Variant | Gram-positive pathogens | 2-fold improvement over nisin | |

| Cationic Peptides (general) | Gram-negative bacteria | >256 | [8] |

| Cationic Peptides (general) | Gram-positive bacteria | 21 - 125 | [9] |

Table 2: Anticancer Activity of Brominated and Other Marine Peptides

| Peptide | Cancer Cell Line | IC50 | Reference |

| Apratoxin D | H-460 human lung cancer | 2.6 nM | [10] |

| Virenamides B and C | P388, A549, HT-29, CV1 | 5 µg/mL | [11] |

| SCAP1 | HT-29 | 60.21 - 90.31 µg/mL | [11] |

| YALPAH | PC-3 (human prostate cancer) | 8.1 mg/mL | [11] |

| HVLSRAPR | HT-29 | 99.88 µg/mL | [11] |

| Didemnin B | Various | nM range | [12] |

Table 3: Bromodomain Inhibition by Small Molecules (as a proxy for potential peptide inhibitors)

| Inhibitor | Target Bromodomain | Binding Affinity (IC50/Kd) | Reference |

| Compound 7.28 | BRPF1B | IC50 = 80 nM | [4] |

| GSK6853 | BRPF1B | pIC50 = 8.1 | [4] |

| OF-1 | BRPF1B | Kd = 101 nM | [4] |

| NI-42 | BRPF1B | IC50 = 7.9 nM | [4] |

| PFI-4 | BRPF1B | Kd = 13 nM | [4] |

| (+)-JQ1 | BRD4 BD1 | IC50 = 26 nM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of brominated peptides.

Synthesis of a Bromotryptophan-Containing Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing a bromotryptophan residue using the Fmoc/tBu strategy.[13][14][15]

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-6-Bromo-Trp(Boc)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Methanol

-

Washing solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (beads turn blue), the coupling is incomplete; repeat the coupling step.

-

Once the Kaiser test is negative (beads remain colorless), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-6-Bromo-Trp(Boc)-OH at the desired position.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification of the Brominated Peptide by HPLC

This protocol outlines the purification of the crude synthetic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][16]

Materials:

-

Crude brominated peptide

-

HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.22 µm syringe filter.

-

Method Development (Analytical Scale):

-

Inject a small amount of the crude peptide onto an analytical C18 column.

-

Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the target peptide.

-

Optimize the gradient to achieve good separation of the target peptide from impurities.

-

-

Preparative Purification:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the crude peptide solution onto the column.

-

Run the optimized gradient from the analytical scale.

-

Collect fractions corresponding to the peak of the target peptide.

-

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a powder.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of an antimicrobial brominated peptide.[2][5][17]

Materials:

-

Purified brominated peptide

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Peptide Dilution:

-

Prepare a stock solution of the brominated peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform a two-fold serial dilution of the peptide stock solution in MHB across the wells of the 96-well plate.

-

-

Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Bromodomain Binding Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the binding of a brominated peptide to a bromodomain.[18][19][20]

Materials:

-

His-tagged bromodomain protein

-

Biotinylated histone peptide (ligand)

-

Europium-labeled anti-His antibody (donor)

-

Streptavidin-conjugated APC (acceptor)

-

Brominated peptide (inhibitor)

-

Assay buffer

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the His-tagged bromodomain, biotinylated histone peptide, Europium-labeled antibody, and streptavidin-APC in assay buffer at their optimal concentrations (determined through titration experiments).

-

Inhibitor Dilution: Prepare a serial dilution of the brominated peptide in assay buffer.

-

Assay Plate Setup:

-

Add the brominated peptide dilutions to the wells of the 384-well plate.

-

Add the His-tagged bromodomain and biotinylated histone peptide mixture to all wells.

-

Add the Europium-labeled antibody and streptavidin-APC mixture to all wells.

-

Include controls for no inhibition (buffer instead of peptide) and maximal inhibition (a known potent inhibitor).

-

-

Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.

-

Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be modulated by therapeutic peptides, including brominated peptides.

References

- 1. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Enzymatic Peptide and Protein Bromination: The BromoTrp Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. polarispeptides.com [polarispeptides.com]

- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 9. agilent.com [agilent.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in Small Peptides of Marine Origin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Properties and Biological Benefits of Marine-Derived Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 14. rsc.org [rsc.org]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. bachem.com [bachem.com]

- 17. benchchem.com [benchchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Storage and Handling of Fmoc-Phe(4-Br)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recommended storage conditions, stability, and analytical methodologies for ensuring the integrity of Fmoc-Phe(4-Br)-OH powder, a critical building block in solid-phase peptide synthesis (SPPS).

Introduction to this compound

N-α-Fmoc-p-bromo-L-phenylalanine, or this compound, is a derivative of the amino acid phenylalanine widely utilized in peptide synthesis. The incorporation of a bromine atom at the para position of the phenyl ring offers unique properties for the resulting peptides, including potential applications in structural biology and as therapeutic agents. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions, a cornerstone of modern SPPS. Maintaining the purity and stability of this reagent is paramount for the successful synthesis of high-quality peptides.

Recommended Storage Conditions

The stability of this compound powder is primarily dependent on temperature and, to a lesser extent, on exposure to moisture and light. Adherence to appropriate storage conditions is crucial to prevent degradation and ensure its performance in peptide synthesis.

Temperature

Based on supplier recommendations, the following temperature guidelines should be followed for the storage of this compound powder:

| Storage Duration | Recommended Temperature | Expected Stability |

| Long-term | -20°C | Up to 3 years[1] |

| Short-term | 4°C | Up to 2 years[1] |

| Alternative Short-term | 0 - 8°C | Data not specified[2] |

For prolonged storage, it is strongly advised to maintain the powder at -20°C to minimize the rate of any potential degradation reactions. For routine laboratory use, storage at 4°C is acceptable for shorter periods.

Humidity and Light

Potential Degradation Pathways

The primary points of instability in the this compound molecule are the Fmoc protecting group and the carboxylic acid moiety. While solid-state degradation is generally slow under proper storage conditions, exposure to adverse conditions can lead to the formation of impurities.

A potential degradation pathway for Fmoc-protected amino acids involves the cleavage of the Fmoc group. This is typically induced by basic conditions, leading to the formation of dibenzofulvene and the free amino acid. While this is the desired reaction during the deprotection step in SPPS, it can occur slowly over time if the material is exposed to basic contaminants or harsh environmental conditions.

Caption: Potential degradation of this compound.

Experimental Protocols for Quality Assessment

To ensure the quality of this compound powder, particularly before its use in sensitive applications, several analytical techniques can be employed to assess its purity and integrity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of Fmoc-amino acids.

-

Objective: To quantify the purity of this compound and detect any related impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 265 nm, where the Fmoc group has strong absorbance.

-

Sample Preparation: A dilute solution of the this compound powder in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the purity of this compound.

-

Objective: To verify the structural integrity of the molecule and detect the presence of any organic impurities.

-

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Analysis:

-

In the ¹H NMR spectrum, the characteristic peaks of the fluorenyl group, the phenylalanine backbone, and the aromatic protons of the bromophenyl ring should be present in the correct integration ratios.

-

The absence of significant unidentifiable peaks indicates high purity.

-

The ¹³C NMR spectrum should show the expected number of carbon signals corresponding to the structure of this compound.

-

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Objective: To verify the identity of this compound by determining its molecular mass.

-

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) of this compound (C₂₄H₂₀BrNO₄, Molecular Weight: 466.32 g/mol ).

-

Caption: Analytical workflow for quality assessment.

Handling and Use

-

Dispensing: Before opening the container, allow it to warm to room temperature to prevent condensation of moisture onto the cold powder.

-

Weighing: Weigh the required amount of powder promptly and tightly reseal the container.

-

Dissolution: this compound is generally soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are commonly used in SPPS.

By following these guidelines for storage, handling, and quality assessment, researchers can ensure the integrity of their this compound powder, leading to more reliable and reproducible results in peptide synthesis.

References

A Technical Guide to Fmoc-Phe(4-Br)-OH: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, commonly known as Fmoc-Phe(4-Br)-OH. It details its chemical properties, provides a comprehensive protocol for its use in solid-phase peptide synthesis (SPPS), and discusses its applications in drug discovery and development.

Chemical Identity and Properties

This compound is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a bromine atom is substituted at the para-position of the phenyl ring.[1][2] The IUPAC name for this compound is (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.[3]

The presence of the bromine atom offers unique properties, making it a valuable tool in peptide chemistry. It can enhance the binding affinity of peptides to their targets and serve as a handle for further chemical modifications.[1][4] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of the widely used Fmoc-based solid-phase peptide synthesis strategy.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [3] |

| Synonyms | Fmoc-4-bromo-L-phenylalanine, N-Fmoc-4-bromo-L-phenylalanine | [1] |

| Molecular Formula | C₂₄H₂₀BrNO₄ | [1][3] |

| Molecular Weight | 466.32 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 204 - 210 °C | [1] |

| Optical Rotation | [α] ২০/D -19 ± 2, c=1 in DMF | [1] |

| Purity | ≥98.0% (HPLC) | [1] |

| Solubility | Soluble in DMF and NMP; insoluble in water. | [6] |

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This section details a representative protocol for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS. The specific resin and subsequent amino acids will depend on the target peptide sequence.

Materials:

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[5]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[5]

-

Diethyl ether

-

Water (HPLC grade)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.[5]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Applications in Research and Drug Development

The incorporation of 4-bromophenylalanine into peptides has significant implications for drug discovery and biochemical research:

-

Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and specificity of a peptide for its biological target.[4]

-

Structural Probe: The heavy bromine atom can be useful in X-ray crystallography for phasing purposes, aiding in the determination of the three-dimensional structure of peptide-protein complexes.

-

Site for Cross-linking: The bromophenyl group can be a site for palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex peptide architectures or for conjugation to other molecules.

-

Development of Novel Therapeutics: Peptides containing unnatural amino acids like 4-bromophenylalanine are being explored for the development of new therapeutic agents with improved stability, potency, and selectivity.[1]

Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical process of Fmoc-based solid-phase peptide synthesis.

Caption: Workflow of Fmoc-based solid-phase peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-L-4-bromophenylalanine | C24H20BrNO4 | CID 2734449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond between two amino acids is a fundamental process in peptide synthesis. The use of coupling reagents is essential for efficient and reliable amide bond formation, minimizing side reactions and ensuring the stereochemical integrity of the resulting peptide.[1] Among the various coupling reagents available, the combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-Hydroxybenzotriazole (B26582) (HOBt) has become a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly for Fmoc-based strategies.[1][2] This protocol offers high coupling efficiencies, rapid reaction times, and effective suppression of racemization.[2][3][4]

This document provides a detailed application note and a standard protocol for the HBTU/HOBt coupling of Fmoc-protected amino acids.

Mechanism of Action

The HBTU/HOBt coupling method involves the activation of the C-terminal carboxyl group of an Fmoc-protected amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. HBTU, an aminium salt, acts as the primary activating agent.[5] In the presence of a base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated, and HBTU facilitates the formation of a highly reactive HOBt active ester intermediate.[1][6] This active ester is then susceptible to nucleophilic attack by the free amine of the peptide chain, resulting in the formation of a stable peptide bond.[1]

The inclusion of HOBt is crucial for several reasons. It accelerates the reaction and, most importantly, acts as a racemization suppressor.[3][4] By forming the HOBt ester, the risk of forming an oxazolone (B7731731) intermediate, which can lead to epimerization, is significantly reduced.[7] While HBTU can function alone, the addition of HOBt enhances the overall efficiency and purity of the synthesized peptide.[4][8]

Quantitative Data Summary

The following tables summarize the typical quantitative parameters used in the HBTU/HOBt coupling protocol for Fmoc-amino acids in solid-phase peptide synthesis.

| Reagent | Equivalents (relative to resin loading) | Typical Concentration | Solvent |

| Fmoc-Amino Acid | 2.0 - 5.0 | 0.2 - 0.5 M | DMF |

| HBTU | 1.9 - 4.0 | 0.2 - 0.5 M | DMF |

| HOBt | 2.0 - 5.5 | 0.5 M | DMF |

| DIPEA | 4.0 - 8.0 | 2 M | NMP or DMF |

| Parameter | Typical Value | Notes |

| Pre-activation Time | 2 - 5 minutes | The Fmoc-amino acid, HBTU, HOBt, and DIPEA are mixed before addition to the resin. |

| Coupling Reaction Time | 10 - 60 minutes | Can be longer for sterically hindered amino acids. Reaction completion is often monitored by a qualitative ninhydrin (B49086) (Kaiser) test.[9] |

| Solvent | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) can also be used. Solvents should be of high purity (peptide synthesis grade). |

Experimental Protocol: Standard HBTU/HOBt Coupling in SPPS

This protocol outlines the steps for a single coupling cycle of an Fmoc-amino acid to a resin-bound peptide using HBTU/HOBt activation.

Materials:

-

Fmoc-protected amino acid

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Piperidine (B6355638), 20% in DMF (for Fmoc deprotection)

-

DCM (Dichloromethane), for washing (optional)

-

Solid-phase synthesis resin with a free N-terminal amine

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[1]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-15 minutes.[1]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.

-

-

Pre-activation of the Fmoc-Amino Acid:

-

In a separate vial, dissolve the Fmoc-amino acid (2-5 eq.), HBTU (1.9-4 eq.), and HOBt (2-5.5 eq.) in DMF.

-

Add DIPEA (4-8 eq.) to the mixture.

-

Allow the solution to pre-activate for 2-5 minutes. The solution may change color.[10]

-

-

Coupling Reaction:

-

Monitoring the Coupling:

-

After the initial coupling time, take a small sample of the resin and perform a Kaiser test. A negative test (yellow/no color change) indicates that the coupling reaction is complete.

-

If the Kaiser test is positive, continue the coupling for an additional 30-60 minutes or consider a double coupling (repeating steps 3 and 4).

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

-

Optionally, wash with DCM to prepare for the next deprotection step or for storage.

-

The peptide chain can now be extended by repeating this cycle of deprotection and coupling.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. youtube.com [youtube.com]

- 7. peptide.com [peptide.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Fmoc-Phe(4-Br)-OH in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-Br)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-bromo-L-phenylalanine, is a pivotal building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. Its unique structure, featuring a bromine atom on the phenyl ring, offers a versatile handle for a variety of chemical modifications, enabling the synthesis of complex peptide analogs with enhanced biological properties. The Fmoc protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.

These application notes provide a comprehensive overview of the utility of this compound in drug development, with a focus on its application in the synthesis of peptide antagonists for the EphA4 receptor, a promising target for neurological disorders. Detailed experimental protocols for peptide synthesis and post-synthetic modification are provided, along with data presentation and visualization of relevant biological pathways.

Key Applications in Drug Development

The incorporation of 4-bromo-L-phenylalanine into peptide sequences offers several strategic advantages in drug development:

-

Enhanced Binding Affinity: The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity and specificity of the peptide for its biological target.

-

Metabolic Stability: The introduction of this unnatural amino acid can confer resistance to enzymatic degradation, thereby improving the peptide's in vivo half-life.

-

Chemical Handle for Modification: The bromine atom serves as a reactive site for post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

-

Structural Probe: The heavy bromine atom can be useful in X-ray crystallography studies to aid in structure determination of peptide-protein complexes.

Case Study: Development of EphA4 Receptor Antagonists

The EphA4 receptor, a member of the largest family of receptor tyrosine kinases, is a key regulator of axonal guidance, synaptic plasticity, and neuronal regeneration.[1] Dysregulation of EphA4 signaling has been implicated in various neurological conditions, including spinal cord injury and amyotrophic lateral sclerosis (ALS).[2] Consequently, the development of selective EphA4 antagonists is a promising therapeutic strategy.

Several peptide antagonists targeting the ephrin-binding pocket of EphA4 have been identified through phage display, including the dodecapeptides KYL (KYLPYWPVLSSL), APY, and VTM.[3] These peptides have been shown to bind to the EphA4 ligand-binding domain with low micromolar affinity and inhibit ephrin-induced receptor activation.[1][3]

The incorporation of this compound into these peptide scaffolds provides a platform for further optimization. The bromine handle allows for the systematic introduction of various aryl groups via Suzuki-Miyaura coupling to probe the chemical space of the EphA4 binding pocket and potentially enhance binding affinity and selectivity.

Quantitative Data: Binding Affinities of EphA4 Peptide Antagonists

The following table summarizes the binding affinities of known peptide antagonists to the EphA4 ephrin-binding domain, as determined by isothermal titration calorimetry.

| Peptide Antagonist | Sequence | Binding Affinity (KD) |

| KYL | KYLPYWPVLSSL | 0.85 ± 0.15 µM[3] |

| APY | APYPYLILSTPS | 1.5 ± 0.5 µM[3] |

| VTM | VTMYFYPYSWSS | 4.7 ± 0.1 µM[3] |

| APY-βAla8.am | Ac-APYPYL(βA)WPVL-NH2 (cyclic) | Nanomolar range[4] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an EphA4 Antagonist Analog

This protocol describes the manual synthesis of a hypothetical analog of the KYL peptide, where the Phenylalanine at position 4 is replaced by 4-bromo-L-phenylalanine: KYL-Phe(4-Br)-PYWPVLSSL . The synthesis is based on the standard Fmoc/tBu strategy.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the modification of the resin-bound peptide containing 4-bromo-L-phenylalanine with a boronic acid.

Materials:

-

Peptide-resin containing Phe(4-Br)

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., a mixture of DMF/water or DME/water)

-

Microwave synthesizer (optional, but can accelerate the reaction)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen reaction solvent.

-

Reaction Setup:

-

To the swollen resin, add 3-5 equivalents of the aryl boronic acid, 3-5 equivalents of the base, and 0.1-0.2 equivalents of the palladium catalyst.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

-

Reaction:

-

Heat the reaction mixture at 60-100°C for 2-12 hours. If using a microwave synthesizer, typical conditions are 100-120°C for 20-40 minutes.

-

Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.

-

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, water, and DCM to remove residual catalyst and reagents.

-

Cleavage and Purification: Proceed with the cleavage, precipitation, and purification of the modified peptide as described in Protocol 1 (steps 6-8).

Signaling Pathway

EphA4 Receptor Signaling Pathway

EphA4 signaling is initiated by the binding of its ephrin ligands, leading to receptor clustering and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various downstream signaling proteins, ultimately modulating the actin cytoskeleton and affecting cell adhesion and migration. Peptide antagonists, by binding to the ephrin-binding pocket, competitively inhibit ligand binding and prevent the initiation of this signaling cascade.

References

- 1. Development and Structural Analysis of a Nanomolar Cyclic Peptide Antagonist for the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are EPHA4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and structural analysis of a nanomolar cyclic peptide antagonist for the EphA4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-Br)-OH into Peptide Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-Br)-OH, or N-α-Fmoc-4-bromo-L-phenylalanine, is a pivotal building block in modern peptide synthesis, enabling the introduction of a brominated phenylalanine residue into peptide sequences. The presence of the bromine atom on the phenyl ring offers unique chemical properties that are advantageous in drug discovery and chemical biology. It can serve as a handle for further chemical modifications, such as cross-coupling reactions, and can enhance the binding affinity and specificity of peptides to their biological targets through halogen bonding and other interactions. These application notes provide detailed protocols and supporting data for the efficient incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).

Key Applications

The incorporation of 4-bromophenylalanine into peptides has been instrumental in several areas of research:

-

Drug Discovery: The bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. It can enhance binding to target proteins, such as kinases and SH2 domains, and can serve as a site for the attachment of other functional groups.

-

Protein-Protein Interaction Studies: Peptides containing 4-bromophenylalanine are valuable tools for probing protein-protein interactions. The bromo-substituted residue can act as a structural probe or enhance binding to specific domains.

-

Biomaterial Development: The unique properties of brominated phenylalanine can be exploited in the design of novel biomaterials with specific self-assembling or interactive properties.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Incorporation

While specific comparative data for this compound is not extensively published, the following table provides a representative comparison of common coupling reagents based on their known performance with sterically hindered and modified amino acids in Fmoc-SPPS.

| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Purity (%) | Key Considerations |

| HBTU/HOBt | Aminium Salt | 30 - 60 | > 95% | Efficient and widely used. Potential for guanidinylation of the free amine if not used correctly. |

| HATU/HOAt | Aminium Salt | 20 - 45 | > 97% | Highly reactive and effective for hindered couplings. Generally provides higher purity. |

| DIC/HOBt | Carbodiimide | 60 - 120 | > 95% | Cost-effective and reliable. Slower reaction times compared to aminium salts. |

| PyBOP | Phosphonium Salt | 30 - 60 | > 96% | Good for hindered amino acids, though byproducts can be challenging to remove in solution-phase synthesis. |

Note: The expected purity is dependent on the peptide sequence, resin, and other synthesis parameters. The data presented is a qualitative representation based on general performance in SPPS.

Table 2: Representative Purity Data from HPLC Analysis of a Model Peptide Containing Phe(4-Br)

This table illustrates typical purity levels that can be achieved for a model peptide containing a 4-bromophenylalanine residue after purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Peptide Sequence | Analytical Column | Mobile Phase A | Mobile Phase B | Gradient | Crude Purity (%) | Purified Purity (%) |

| Ac-Tyr-Val-Phe(4-Br)-Ala-NH₂ | C18, 5 µm, 4.6 x 150 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B over 30 min | ~75% | > 98% |

| H-Gly-Arg-Phe(4-Br)-Leu-NH₂ | C18, 5 µm, 4.6 x 150 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 10-80% B over 30 min | ~70% | > 97% |